molecular formula C9H14N2 B15146706 [(2,3-Dimethylphenyl)methyl]hydrazine CAS No. 1016517-47-7

[(2,3-Dimethylphenyl)methyl]hydrazine

Cat. No.: B15146706
CAS No.: 1016517-47-7
M. Wt: 150.22 g/mol
InChI Key: XFNKBBXLKILPBW-UHFFFAOYSA-N
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Description

[(2,3-Dimethylphenyl)methyl]hydrazine is an organic compound with the molecular formula C9H14N2 It features a benzene ring substituted with two methyl groups at the 2 and 3 positions and a hydrazine group attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2,3-Dimethylphenyl)methyl]hydrazine can be synthesized through the reaction of 2,3-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

C9H11Cl+N2H4H2OC9H14N2+HCl+H2O\text{C}_9\text{H}_{11}\text{Cl} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{14}\text{N}_2 + \text{HCl} + \text{H}_2\text{O} C9​H11​Cl+N2​H4​⋅H2​O→C9​H14​N2​+HCl+H2​O

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

[(2,3-Dimethylphenyl)methyl]hydrazine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry:

    Biological Studies: Used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: Potential use in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [(2,3-Dimethylphenyl)methyl]hydrazine involves its reactivity with various biological molecules. The hydrazine group can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to modifications that affect their function. This reactivity is exploited in enzyme inhibition studies and the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenylhydrazine
  • 2,4-Dimethylphenylhydrazine
  • 2,5-Dimethylphenylhydrazine

Uniqueness

[(2,3-Dimethylphenyl)methyl]hydrazine is unique due to the specific positioning of the methyl groups and the methylene bridge connecting the hydrazine group to the benzene ring. This structural arrangement imparts distinct reactivity and properties compared to other dimethylphenylhydrazine derivatives.

Properties

CAS No.

1016517-47-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2,3-dimethylphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2/c1-7-4-3-5-9(6-11-10)8(7)2/h3-5,11H,6,10H2,1-2H3

InChI Key

XFNKBBXLKILPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNN)C

Origin of Product

United States

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